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Compound of Interest

Compound Name: 2,5-Dichlorobenzamide

Cat. No.: B1294676

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dichlorobenzamide, a compound of interest in chemical research and drug development. This
document outlines expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) analyses, supported by detailed experimental protocols and a logical
workflow for spectroscopic analysis.

Molecular Structure and Properties

o |IUPAC Name: 2,5-dichlorobenzamide[1]

Molecular Formula: C7HsCI2NO[1]

Molecular Weight: 190.03 g/mol [1]

Exact Mass: 188.974819 g/mol [1]

CAS Number: 5980-26-7[1]

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for 2,5-
Dichlorobenzamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for 2,5-Dichlorobenzamide is not readily available in public
databases. The following are predicted chemical shifts (ppm) based on the analysis of
structurally similar compounds and established spectroscopic principles.

Table 1: Predicted *H NMR Data (400 MHz, DMSO-de)

Chemical Shift L . .
Multiplicity Integration Assignment
(ppm)
~8.0-7.8 m 2H Amide protons (-NH2)
~7.7 d 1H Ar-H (H6)
~7.6 dd 1H Ar-H (H4)
~7.5 d 1H Ar-H (H3)

Table 2: Predicted 13C NMR Data (100 MHz, DMSO-ds)

Chemical Shift (ppm) Assighment
~168 C=0

~138 C1l

~132 Cc2

~131 C5

~130 C4

~129 C6

~128 C3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
3350 - 3150 Strong, Broad N-H Stretch Amide (-NH2)
) C-H Stretch o
~3080 Medium ) Aromatic Ring
(Aromatic)
~1660 Strong C=0 Stretch (Amide )  Amide
~1600 Medium N-H Bend (Amide II) Amide
~1470, 1400 Medium C=C Stretch Aromatic Ring
~1100 Strong C-CI Stretch Aryl Halide
C-H Bend (out-of- ]
800 - 600 Strong Substituted Benzene

plane)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/z Ratio

Interpretation

189/191 (M*)

Molecular ion peak (presence of two Cl

isotopes)
172/174 Loss of NHs
144/146 Loss of C=0 and NHs
109 Loss of two Cl atoms

Experimental Protocols
NMR Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of 2,5-Dichlorobenzamide is dissolved in 0.5-
0.7 mL of deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm NMR tube.
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o Data Acquisition:

o 'H NMR: Standard proton experiment is performed. Key parameters include a 90° pulse,
an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

o 13C NMR: A proton-decoupled carbon experiment is run. A larger number of scans is
typically required due to the low natural abundance of 13C.

IR Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
27 FT-IR.[1]

o Sample Preparation (ATR): A small amount of the solid sample is placed directly on the
Attenuated Total Reflectance (ATR) crystal. Pressure is applied to ensure good contact
between the sample and the crystal. This technique is often referred to as ATR-Neat.[1]

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. A background
spectrum of the clean ATR crystal is recorded first and automatically subtracted from the

sample spectrum.

Mass Spectrometry

¢ Instrumentation: A mass spectrometer capable of electron ionization (EIl) or electrospray

ionization (ESI).

o Sample Introduction: The sample can be introduced via a direct insertion probe or through a
gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

e lonization:

o Electron lonization (El): The sample is bombarded with a high-energy electron beam
(typically 70 eV) to induce ionization and fragmentation.

o Electrospray lonization (ESI): The sample is dissolved in a suitable solvent and sprayed
through a high-voltage needle, creating charged droplets from which ions are desorbed.
This is a softer ionization technique that often results in a more prominent molecular ion
peak.
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Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2,5-Dichlorobenzamide.
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Caption: Workflow for Spectroscopic Analysis of 2,5-Dichlorobenzamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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